Journal Name:Global Challenges
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Global Challenges ( IF 0 ) Pub Date: 2023-04-29 , DOI: 10.1007/s00128-023-03725-5
Plastics enter the environment, amongst others, from synthetic textiles, which shed microplastic fibers (microfibers) during their production, use and disposal. We tested whether short- and long-term effects of microfibers on the aquatic worm, Lumbriculus variegatus, depend on the synthetic microfiber material. Microcosms containing L. variegatus were exposed to no microfibers (control) or one of three polymer treatments (nylon, polyester, or olefin) at 5 g of microfibers kg-1 of sediment for 48 h or 28 days. Following exposure, L. variegatus were counted, weighed, and the number of microfibers ingested determined. Polyester microfibers occurred in higher quantities (10–12) than nylon and olefin (< one) per individual after 48 h and 28 days. Only the olefin per individual doubled after 28 days compared to 48 h. These findings indicate that polyester microfibers are more likely to affect L. variegatus and have greater potential to be ingested by higher trophic levels than other polymers.
Global Challenges ( IF 0 ) Pub Date: 2023-04-26 , DOI: 10.1007/s00128-023-03723-7
The Brazilian sardine (Sardinella aurita) is an important food resource found in the subtropical Southwestern Atlantic Continental Shelf (CSSWA), but limited information about its metal(loid) concentrations is available, restricting effective risk assessment by its consumption. On this research, we hypothesized that S. aurita presents different metal(loid) concentrations within a latitudinal gradient in the CSSWA (northern and southern sectors). We also assessed the S. aurita consumption contamination risk in both sectors of the CSSWA. The results indicated that S. aurita might present different chemical and contamination profiles between the observed sectors, with highlights to As, Cr, and Fe at greater levels than the safety limits established by regulatory agencies. Such finds could be explained by urbanization, industrialization, continental and oceanographic processes along the CSSWA, corroborating our hypothesis for most observed metals(loid). On the other hand, our risk assessment analysis of metal(loid) concentrations did not indicate hazards for human consumption.
Global Challenges ( IF 0 ) Pub Date: 2023-05-04 , DOI: 10.1007/s00128-023-03729-1
In the present study, livers, kidneys and adipose tissue of Yellow-legged Gull (Larus michahellis) were collected. Samples were used to determine relationships between heavy metals/metalloids in liver and kidneys (Hg, Cd, Pb, Se and As) or persistent organic pollutants in adipose tissue (7 PCBs and 11 organochlorine pesticides) with biomarkers of oxidative stress (CAT, GPx, GR, GSH, GST, MDA) analysed in both internal organs. Three possible influencing variables have been studied: age, sex and sampling area. As a result, statistically significant differences (P < 0.05, P < 0.01) were only found according to the sampling area, with differences among the three studied areas found in both organs. Significant positive correlations (P < 0.01) were found in liver (Hg vs. GST; Se vs. MDA) and in kidney (As vs. GR; As vs. GPx; PCB52 vs. CAT; PCB138 vs. CAT). The scarcity in correlations suggests that the levels of pollutants found in animals were not high enough to trigger an effect at the oxidative level.
Global Challenges ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1007/s00128-023-03766-w
It is urgent to detect the major controlling factors and establish predictive models of mercury (Hg) accumulation in rice. A pot trial was conducted, exogenous Hg was added to 19 paddy soils at 4 concentration levels in this study. The major controlling factors of total Hg (THg) in brown rice were soil THg, pH and organic matter (OM) content, while those of methylmercury (MeHg) in brown rice were soil MeHg and OM. THg and MeHg in brown rice could be well predicted by soil THg, pH and clay content. The data from previous studies were collected to validate the predictive models of Hg in brown rice. The predicted values of Hg in brown rice were within the twofold prediction intervals of the observations, which demonstrated the predictive models in this study were reliable. The results could provide theoretical foundation for the risk assessment of Hg in paddy soils.
Global Challenges ( IF 0 ) Pub Date: 2023-05-15 , DOI: 10.1007/s00128-023-03726-4
Microplastics (MPs) have become an important global issue in recent years. However, MPs in the soil have received far less attention than water. Effective and nondestructive extraction of MPs is important for studying MPs in agricultural soils. This study uses different floatation solutions as experiments and uses MgCl2 as the floatation solution of the density extraction method. Five types of standard MPs (PE, PP, PS, PVC, and PET) are used as the objects of this experiment. The recovery of the two particle sizes was between 90.82% and 109.69%. The extracted standard MPs were then subjected to IR and Raman spectroscopic analysis, and the results showed that Raman spectroscopy was more suitable for the identification of the extracted MPs. Finally, this method collected and verified a vast number of soil samples and further analyzed the abundance and characteristics of the collected MPs.
Global Challenges ( IF 0 ) Pub Date: 2023-03-30 , DOI: 10.1007/s00128-023-03697-6
Caffeine has been reported toxic to aquatic organisms, and it frequently occurs at relatively high concentrations in most of surface waters. However, it is difficult to control caffeine pollution because of the lack of Water Quality Criteria (WQC). In this study, species sensitivity distribution method and Log-normal model were applied to derive caffeine WQC as 83.7 ng/L. Meanwhile, concentrations of caffeine in the Nansi Lake basin were detected in 29 sampling sites, with the mean of 99.3 ng/L. The levels of caffeine in tributaries were higher than those in the lakes. In addition, a tied ecological risk assessment method was applied to assess the adverse effect of caffeine on aquatic system. The joint probability curve indicated that ecological risk might exist 3.1% of surface water in the study area, while 5% threshold (HC5) was set up to protect aquatic species. Generally, caffeine posted a low risk to aquatic organisms in the Nansi Lake basin.
Global Challenges ( IF 0 ) Pub Date: 2023-03-31 , DOI: 10.1007/s00128-023-03709-5
While analytical measurements provide the quantitative estimation of the total amount of metals present in a sample, they do not reflect the truly bioavailable fraction of metal which reflects the adverse biological effect. Hence the development of monitoring tools for detecting bioavailable toxic metals has become a priority in environmental monitoring activities. An optical whole-cell biosensor was constructed using the microalga Scenedesmus subspicatus MM1 immobilizing in inorganic silica hydrogels using the sol-gel technique to detect bioavailable Cadmium (Cd2+), Copper (Cu2+) and Zinc (Zn+) in freshwater. Conditions for optimum biosensor performance have been established regarding effective pH range, cell density, exposure time, and storage stability. The optimum response for the biosensor was dependent on the pH of the matrix, cell concentration and exposure time were derived. The biosensor was operational for four weeks. The limit of detection for the algal biosensor was determined as 9.0 × 10−1, 9.1 × 10−1, and 8.8 × 10−1 mg/L for Cd, Cu and Zn, respectively. Whole-cell cell biosensor will be highly useful since it comprises a single microalgal species able to detect the bioavailable content of Cd2+, Cu2+, and Zn2+ in freshwater.
Global Challenges ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1007/s00128-023-03751-3
Taipu River is an important transboundary river and drinking water source in the Yangtze River Delta, China. This study collected 15 topsoil samples along the Taipu River banks and subsequently determined the polycyclic aromatic hydrocarbons (PAHs) concentrations, sources, and ecological and health risks. The sum of toxic 15 PAHs concentrations ranged from 83.13 to 28342.53 ng/g, with a mean of 2828.69 ng/g. High molecular weight (HMW) PAHs were the dominant components and Indene (1,2,3, -cd) benzopyrene (InP) accounted for the highest proportion in individuals. The average PAH concentration in residential land was the highest, followed by those in industrial and agricultural land. The PAH concentration was positively related to contents of total carbon, total nitrogen, ammonium nitrogen, and aminopeptidase activity in soils. The mixed combustion of biomass, coal, and petroleum and traffic emissions could be the primary PAH contributors. The total PAHs at over half of sampling points had relatively high risk quotients and incremental lifetime cancer risk (ILCR) values, posing potential or great ecological threats and health risks.
Global Challenges ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1007/s00128-023-03767-9
Wetland plants are gaining interest as potential agents for removing emerging contaminants. However, there have been limited studies examining the ability of these plant species to remove antibiotics and their tolerance to stress. This study aimed to investigate the potential of Canna indica, an indigenous wetland plant species in India, for tetracycline-induced oxidative stress, antioxidant activity, and removal of antibiotics from nutrient media and domestic wastewater. Canna indica exhibited a removal rate of approximately 91.05 ± 0.18% for tetracycline in antibiotic containing nutrient media and 87.97 ± 0.39% in domestic wastewater. Notably, the exposure to the drug during the 30 d reaction period led to the accumulation of reactive oxygen species in the plant tissues. Consequently, there was a decline in chlorophyll content, alongside an increase in antioxidant activity, membrane permeability, and K + ion leakage. These findings emphasize the importance of monitoring tolerance levels induced by antibiotics in plant species. Thus, monitoring the antibiotic-induced-tolerance levels in plant species is crucial for maintaining plant health and effectively managing abiotic stress, ensuring efficient recovery and facilitating an effective wetland treatment system.
Global Challenges ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1007/s00128-023-03774-w
A comprehensive research of the polycyclic aromatic hydrocarbons (PAHs) emission from domestic waste incinerators in northern areas of Vietnam, were investigated. Sixty-four samples from two domestic waste incinerators were collected and analyzed for PAHs. The PAHs concentrations in the samples were determined using gas chromatography coupled with mass spectrometry. In April, June, September, and November 2021, Σ16PAHs mean concentrations in chimney air samples were 970.9 ± 57.4, 1061.9 ± 49.8, 1070.7 ± 41.3 and 1136.1 ± 136.5 µg m−3, respectively. The mean emission factors of Σ16PAHs were 7.5 mg/kg. The mean percentages of low molecular weight PAHs were predominant in the analyzed air samples. The toxic equivalent quotient of samples ranged from 30.7 to 41.7 mg/kg, whereas the incremental lifetime cancer risk exceeded 10− 3. This results implied a high level of concern with potentially negative health consequences. The four diagnostic ratios of PAHs were found and can be used for identification of sources markers from domestic waste incinerators.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |